molecular formula C22H19N5O2 B2508548 8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923421-68-5

8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2508548
CAS RN: 923421-68-5
M. Wt: 385.427
InChI Key: YCOBMYXEFCDNNG-UHFFFAOYSA-N
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Description

The compound 8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and is often explored for potential therapeutic applications, such as acting as adenosine receptor antagonists .

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives typically involves novel routes to imidazoles as intermediates, which are then used to prepare purines through standard procedures. One such novel route has been developed, demonstrating that these imidazole derivatives can be valuable intermediates for the synthesis of purines . Additionally, the synthesis of related structures has been explored to improve potency and hydrophilicity, which involves substitutions at various positions on the purine core .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the presence of a purine core with various substitutions that can significantly affect the compound's binding disposition and biological activity. X-ray crystallography has been used to determine the coplanar conformations of purine and appended rings in similar compounds, which is crucial for understanding their interaction with biological targets .

Chemical Reactions Analysis

Imidazo[2,1-f]purine derivatives can undergo various chemical reactions, including intramolecular alkylation, to yield new compounds with different alkyl or phenyl groups attached to the purine core . These reactions are essential for creating a diverse library of compounds for biological evaluation and potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purine derivatives, such as their acid-base properties, are important for their interaction with biological systems. The dissociation constant (pKa) of these compounds can be determined experimentally and computationally, providing insights into their behavior in different pH environments . Furthermore, the lipophilicity and metabolic stability of these compounds are evaluated to predict their pharmacokinetic profiles, which is crucial for drug development .

Scientific Research Applications

Chromatography and Analytical Techniques

The complex compound 8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, similar to linagliptin, has been subjected to High-Performance Thin-Layer Chromatography (HPTLC) for analytical purposes. The development of a validated stability-indicating HPTLC method allows for effective determination of similar compounds and their possible degradation products in tablet dosage forms, supporting the suitability of the proposed analytical method under different stress conditions, such as temperature, light, oxidizing agents, and a wide range of pH values (Rode & Tajne, 2021).

Synthesis and Application in Medicinal Chemistry

The compound's structure, sharing a resemblance with hydantoin and imidazo structures, indicates its potential role in medicinal chemistry. Hydantoin derivatives are recognized as a preferred scaffold in medicinal chemistry due to their diverse biological and pharmacological activities in therapeutic and agrochemical applications. They are also crucial in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The synthesis of hydantoin, including reactions like the Bucherer-Bergs reaction, offers efficient methods for preparing important natural products and new organic compounds as potential therapeutics (Shaikh et al., 2023).

Additionally, the compound's relation to imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, which are recognized as ring-expanded purines, indicates their potential in synthetic biology. These structures are being explored for unnatural base pairs beyond standard Watson-Crick base pairs, showing promise due to their shape complementarity, stacking ability, and non-canonical hydrogen-bonding patterns, which could lead to new advances in synthetic biology (Saito-Tarashima & Minakawa, 2018).

properties

IUPAC Name

6-(2,3-dimethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-13-8-7-11-16(14(13)2)27-17(15-9-5-4-6-10-15)12-26-18-19(23-21(26)27)25(3)22(29)24-20(18)28/h4-12H,1-3H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOBMYXEFCDNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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